1-(4-Butoxynaphthyl)tetrahydrothiophenium perfluorobutanesulfonate
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Overview
Description
Thiophenium, 1-(4-butoxy-1-naphthalenyl)tetrahydro-, 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate (1:1) is a complex organic compound with the molecular formula C22H23F9O4S2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiophenium, 1-(4-butoxy-1-naphthalenyl)tetrahydro-, 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate (1:1) involves multiple steps. The primary route includes the reaction of 1-(4-butoxy-1-naphthalenyl)tetrahydrothiophenium with nonafluorobutane-1-sulfonic acid under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production .
Chemical Reactions Analysis
Types of Reactions
Thiophenium, 1-(4-butoxy-1-naphthalenyl)tetrahydro-, 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the nonafluorobutane-1-sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophenium compounds .
Scientific Research Applications
Thiophenium, 1-(4-butoxy-1-naphthalenyl)tetrahydro-, 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate (1:1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Thiophenium, 1-(4-butoxy-1-naphthalenyl)tetrahydro-, 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate (1:1) involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophenium, 1-(4-butoxy-1-naphthalenyl)tetrahydro-, 1,1,1-trifluoromethanesulfonate (11): This compound has a similar structure but with a trifluoromethanesulfonate group instead of a nonafluorobutane-1-sulfonate group.
Thiophenium, 1-(4-butoxy-1-naphthalenyl)tetrahydro-, 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate (11): This compound is identical in structure and properties.
Uniqueness
The uniqueness of Thiophenium, 1-(4-butoxy-1-naphthalenyl)tetrahydro-, 1,1,2,2,3,3,4,4,4-nonafluoro-1-butanesulfonate (1:1) lies in its nonafluorobutane-1-sulfonate group, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Properties
CAS No. |
209482-18-8 |
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Molecular Formula |
C22H23F9O4S2 |
Molecular Weight |
586.5 g/mol |
IUPAC Name |
1-(4-butoxynaphthalen-1-yl)thiolan-1-ium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C18H23OS.C4HF9O3S/c1-2-3-12-19-17-10-11-18(20-13-6-7-14-20)16-9-5-4-8-15(16)17;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h4-5,8-11H,2-3,6-7,12-14H2,1H3;(H,14,15,16)/q+1;/p-1 |
InChI Key |
WNDABSCBNOUSTE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)[S+]3CCCC3.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Origin of Product |
United States |
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